molecular formula C21H18N6O2 B1234560 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione

1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione

Cat. No. B1234560
M. Wt: 386.4 g/mol
InChI Key: SMWBUXZLLHGKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione is a N-arylpiperazine.

Scientific Research Applications

5-HT2 Antagonist Activity

Research has shown that certain derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which are structurally related to 1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione, have significant 5-HT2 antagonist activity. These compounds have demonstrated potential in modulating serotonin receptors, suggesting possible applications in neurological and psychiatric disorders (Watanabe et al., 1992).

Antimicrobial Properties

A study on quinoxaline derivatives, including triazoloquinoxalines, revealed some of these compounds exhibit promising antifungal activity against Candida albicans. This indicates potential use in developing new antifungal agents (El‐Hawash et al., 1999).

Inotropic Activity

Derivatives of triazoloquinoxaline have been synthesized and evaluated for positive inotropic activity. This suggests potential therapeutic applications in cardiovascular diseases, particularly in enhancing cardiac contractility (Zhang et al., 2008).

Adenosine Receptor Antagonism

Compounds based on the triazoloquinoxaline structure have been identified as potent and selective antagonists of adenosine receptors. This characteristic could be significant in the development of drugs targeting adenosine-related pathways in various diseases (Colotta et al., 2000).

Antiallergic Potential

Research involving triazoloquinoxaline-1,4-diones has demonstrated substantial antiallergic activity, particularly in inhibiting the release of histamine. This suggests a role for these compounds in the treatment of allergic reactions (Loev et al., 1985).

properties

Product Name

1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-(2-phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione

InChI

InChI=1S/C21H18N6O2/c28-18-12-25(13-19(29)26(18)11-10-15-6-2-1-3-7-15)20-21-24-22-14-27(21)17-9-5-4-8-16(17)23-20/h1-9,14H,10-13H2

InChI Key

SMWBUXZLLHGKHV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1C2=NC3=CC=CC=C3N4C2=NN=C4)CCC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione
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1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione
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1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione

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